molecular formula C26H21BrO7 B076253 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate CAS No. 14206-56-5

1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate

Cat. No. B076253
CAS RN: 14206-56-5
M. Wt: 525.3 g/mol
InChI Key: WZNBMSMEBBTFBW-GPJHCHHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of arabinose, a type of sugar, and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been found to exhibit anti-tumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.

Mechanism Of Action

The mechanism of action of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by suppressing the immune system, which can help to reduce inflammation and autoimmune responses.

Biochemical And Physiological Effects

1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate. One area of research is in the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in treating other types of diseases. Finally, there is also interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate involves several steps. The first step is the protection of the hydroxyl groups of arabinose using benzoyl chloride. This is followed by the reaction of the protected arabinose with triethyl orthoformate and hydrobromic acid to form the bromohydrin. The final step involves the reaction of the bromohydrin with benzoyl chloride to form the tribenzoate ester.

properties

CAS RN

14206-56-5

Product Name

1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate

Molecular Formula

C26H21BrO7

Molecular Weight

525.3 g/mol

IUPAC Name

[(3S,4S,5R,6R)-4,5-dibenzoyloxy-6-bromooxan-3-yl] benzoate

InChI

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1

InChI Key

WZNBMSMEBBTFBW-GPJHCHHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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